N-Demethyldiltiazem hydrochloride N-Demethyldiltiazem hydrochloride A metabolite of Diltiazem.
Brand Name: Vulcanchem
CAS No.: 130606-60-9
VCID: VC21340056
InChI: InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2;/h4-11,19-20,22H,12-13H2,1-3H3;1H/t19-,20+;/m1./s1
SMILES: CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl
Molecular Formula: C21H25ClN2O4S
Molecular Weight: 437.0 g/mol

N-Demethyldiltiazem hydrochloride

CAS No.: 130606-60-9

Cat. No.: VC21340056

Molecular Formula: C21H25ClN2O4S

Molecular Weight: 437.0 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

N-Demethyldiltiazem hydrochloride - 130606-60-9

CAS No. 130606-60-9
Molecular Formula C21H25ClN2O4S
Molecular Weight 437.0 g/mol
IUPAC Name [(2S,3S)-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride
Standard InChI InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2;/h4-11,19-20,22H,12-13H2,1-3H3;1H/t19-,20+;/m1./s1
Standard InChI Key GIYQYIVUHPJUHS-FDOHDBATSA-N
Isomeric SMILES CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl
SMILES CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl
Canonical SMILES CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl
Appearance White to Off-White Solid

Chemical and Physical Properties

Molecular Structure and Identification

N-Demethyldiltiazem hydrochloride is characterized by the molecular formula C21H24N2O4S- HCl and has a molecular weight of 436.95 g/mol . The compound is identified by the Chemical Abstracts Service (CAS) registry number 130606-60-9, which provides a unique identifier for this specific chemical entity .

The structure of N-demethyldiltiazem hydrochloride is derived from diltiazem through the removal of a methyl group, resulting in altered pharmacological properties compared to the parent compound. This structural modification affects its binding affinity to receptors and its interaction with metabolic enzymes.

Metabolism and Pharmacokinetics

Formation and Metabolic Pathway

N-Demethyldiltiazem is a major metabolite formed during the biotransformation of diltiazem in humans and dogs . The primary metabolic pathway involves the N-demethylation of diltiazem through the action of cytochrome P450 enzymes, particularly CYP3A4, which is responsible for the extensive presystemic metabolism of diltiazem .

Plasma Concentration Dynamics

Research has shown that after oral administration of diltiazem, the blood plasma concentration of N-demethyldiltiazem increases with time compared to another metabolite, deacetyldiltiazem . This temporal pattern of N-demethyldiltiazem formation and accumulation highlights its potential significance in the sustained therapeutic effects of diltiazem administration.

Pharmacological Activity

Enzyme Inhibition Properties

N-Demethyldiltiazem hydrochloride demonstrates selective inhibition of cytochrome P450 3A4 (CYP3A4), an enzyme crucial for the metabolism of numerous drugs and xenobiotics . This inhibitory effect is significant because CYP3A4 is involved in a variety of cellular reactions and is one of the most important drug-metabolizing enzymes in humans.

Specifically, N-demethyldiltiazem hydrochloride has been shown to inhibit testosterone 6beta-hydroxylation, a reaction mediated by CYP3A4 . This interaction suggests potential implications for drug metabolism and drug-drug interactions, particularly when diltiazem is co-administered with other medications that are substrates for CYP3A4.

Comparison with Diltiazem

While diltiazem acts as a calcium channel blocker and vasodilator, increasing blood flow around peripheral and coronary vessels, N-demethyldiltiazem appears to possess distinct pharmacological properties . Interestingly, although diltiazem inhibits CYP3A4, it can also be metabolized by this same enzyme, creating a complex relationship between the parent drug and its metabolite in terms of their effects on drug metabolism pathways.

Analytical Methods for Detection and Quantification

HPLC-UV Methodology

Several high-performance liquid chromatographic (HPLC) methods have been developed for the simultaneous quantification of diltiazem and N-demethyldiltiazem in human plasma . One notable method employs a reversed-phase HPLC approach with ultraviolet detection, utilizing a mobile phase with a pH of 5.9, which allows for the use of more economical silica-based columns .

This method incorporates verapamil as an internal standard and involves a liquid-liquid extraction procedure for sample preparation. The extraction recovery of N-demethyldiltiazem was optimized using a mixture of diethyl ether and n-hexane (1:1 v/v), which provided cleaner chromatograms compared to other solvents such as n-hexane, diethyl ether, methyl tertiary butyl ether, ethyl acetate, or chloroform alone .

Method Performance Characteristics

The HPLC-UV method demonstrated excellent performance characteristics for the quantification of N-demethyldiltiazem in human plasma:

  • The extraction recovery was greater than 90%, indicating efficient sample preparation

  • A linear correlation was observed between the peak height ratio of N-demethyldiltiazem to the internal standard (verapamil) versus plasma N-demethyldiltiazem concentration in the range of 5-200 ng/ml

  • Both within-day and between-day precision showed coefficient of variation values less than 10% across the concentration range

  • The limit of detection was approximately 2.5 ng/ml at a signal-to-noise ratio of 3:1

  • The limit of quantification was set at 5 ng/ml, representing the lowest concentration used in the construction of standard curves

These analytical characteristics demonstrate the reliability and sensitivity of the method for pharmacokinetic and bioavailability studies involving N-demethyldiltiazem.

Product QuantityCatalog ReferencePrice (USD)
10 mgsc-219119$410.00
25 mgsc-219119A$890.00
50 mgsc-219119B$1,503.00
100 mgsc-219119C$2,400.00

Data sourced from Santa Cruz Biotechnology

Applications in Research and Clinical Studies

Pharmacokinetic Studies

N-Demethyldiltiazem hydrochloride plays an important role in pharmacokinetic studies of diltiazem, particularly in evaluating the bioavailability and metabolism of sustained-release formulations . Research has included the administration of sustained-release pellets containing 90 mg diltiazem hydrochloride to healthy volunteers, with subsequent monitoring of both diltiazem and N-demethyldiltiazem plasma concentrations .

These studies provide valuable insights into the in vivo behavior of diltiazem and help in optimizing dosage forms for improved therapeutic outcomes. The ability to accurately quantify N-demethyldiltiazem alongside diltiazem enables researchers to better understand the relationship between drug administration, metabolism, and clinical effects.

Drug-Drug Interaction Research

Given the inhibitory effect of N-demethyldiltiazem on CYP3A4, this metabolite has implications for drug-drug interaction studies involving diltiazem and other medications metabolized by this enzyme system . Understanding these interactions is crucial for safe and effective therapy, particularly in patients receiving multiple medications.

While diltiazem is known to interact with various drugs including beta-blockers and direct oral anticoagulants, the specific contribution of N-demethyldiltiazem to these interactions represents an area for further investigation .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator